Bis(3,3-dimethylbutan-2-yl) propylphosphonate
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Overview
Description
Bis(3,3-dimethylbutan-2-yl) propylphosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s molecular formula is C13H29O3P, and it is characterized by the presence of two 3,3-dimethylbutan-2-yl groups attached to a propylphosphonate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3-dimethylbutan-2-yl) propylphosphonate typically involves the reaction of 3,3-dimethylbutan-2-ol with propylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Bis(3,3-dimethylbutan-2-yl) propylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(3,3-dimethylbutan-2-yl) propylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of Bis(3,3-dimethylbutan-2-yl) propylphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bis(3,3-dimethylbutyl) methylphosphonate
- Bis(3-cyano-2-pyridones) derivatives
- Phosphonic acid derivatives
Uniqueness
Bis(3,3-dimethylbutan-2-yl) propylphosphonate is unique due to its specific structural features and the presence of two 3,3-dimethylbutan-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
192438-31-6 |
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Molecular Formula |
C15H33O3P |
Molecular Weight |
292.39 g/mol |
IUPAC Name |
3-[3,3-dimethylbutan-2-yloxy(propyl)phosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C15H33O3P/c1-10-11-19(16,17-12(2)14(4,5)6)18-13(3)15(7,8)9/h12-13H,10-11H2,1-9H3 |
InChI Key |
YMGZHNARITWKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(OC(C)C(C)(C)C)OC(C)C(C)(C)C |
Origin of Product |
United States |
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